FASN Biochemical Potency: 14 nM IC50 vs. Established FASN Inhibitor Benchmarks
In a biochemical assay using FASN enzyme isolated from SKBr3 human breast cancer cells, the target compound inhibited FASN activity with an IC50 of 14 nM [1]. This potency is comparable to the most potent analogs within the same patent series (e.g., compound 381: IC50 = 9 nM; compound 190: IC50 = 8 nM) [2], and is substantially more potent than the clinical-stage pyrazole-based FASN inhibitor TVB-3166, which shows a biochemical IC50 of 42–49 nM against human FASN [3]. Furthermore, it exceeds the potency of tool compound Fasnall (IC50 = 3.71 μM) by approximately 265-fold and the early-generation inhibitor C75 (IC50 = 15.53 μM) by approximately 1,110-fold . This positions the target compound among the low-nanomolar FASN inhibitors available for research procurement.
| Evidence Dimension | FASN enzyme inhibition IC50 (biochemical assay, human FASN) |
|---|---|
| Target Compound Data | IC50 = 14 nM |
| Comparator Or Baseline | TVB-3166: IC50 = 42–49 nM; Fasnall: IC50 = 3.71 μM (3,710 nM); C75: IC50 = 15.53 μM (15,530 nM); Patent internal: cpd 381 IC50 = 9 nM, cpd 190 IC50 = 8 nM |
| Quantified Difference | ~3× more potent than TVB-3166; ~265× more potent than Fasnall; ~1,110× more potent than C75; comparable to best-in-patent analogs |
| Conditions | FASN enzyme isolated from SKBr3 human breast cancer cell line; biochemical assay measuring NADPH oxidation or CoA release |
Why This Matters
Procurement decisions for FASN inhibitor research require benchmarking against known standards; the 14 nM IC50 places this compound in the low-nanomolar tier, justifying its selection over micromolar tool compounds when high target engagement is required.
- [1] BindingDB BDBM244759. IC50 14 nM, FASN SKBr3 assay. Patents: US10226449, US9428502, US20250017938. View Source
- [2] BindingDB BDBM244769 (cpd 381, IC50 9 nM); BDBM244581 (cpd 190, IC50 8 nM). FASN SKBr3 assay, patent US10226449. View Source
- [3] Table 1. Characteristics of FASN inhibitors TVB-2640, TVB-3664 and TVB-3166. In vitro FASN biochemical inhibition: human IC50 0.044 μM (44 nM) for TVB-2640; 0.026 μM (26 nM) for TVB-3664; 0.049 μM (49 nM) for TVB-3166. Nature PreView, 2022. View Source
